

Technical Support Center: Improving the Degree of Conversion of DEGDMA Monomers

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Compound of Interest

Compound Name: *Diethylene glycol dimethacrylate*

Cat. No.: B134921

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Welcome to the technical support center for **diethylene glycol dimethacrylate** (DEGDMA) monomer polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to achieving a high degree of conversion in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the degree of conversion (DC) and why is it crucial?

The degree of conversion (DC) refers to the percentage of monomer double bonds (C=C) that have been converted into single bonds (C-C) to form a polymer network during polymerization. [1] A low DC can compromise the material's physicochemical and mechanical properties.[2][3] Furthermore, inadequate curing can lead to an increase in the amount of unreacted residual monomer, which may leach from the polymer matrix and reduce the material's biocompatibility. [2][3][4]

Q2: What are the typical factors influencing the degree of conversion of dimethacrylate monomers?

Several factors can significantly impact the final degree of conversion. These include:

- **Initiation System:** The type and concentration of the photoinitiator and any co-initiators or accelerators are critical.[2][3][5]

- Irradiation Conditions: The intensity and duration of the light source used for photopolymerization directly affect the reaction kinetics.[2][3][6]
- Temperature: The polymerization temperature influences monomer mobility and reaction rates.[6][7][8]
- Monomer Composition: The chemical structure of the monomers and the viscosity of the resin mixture play a significant role.[2][3][6] For instance, copolymerizing a high viscosity monomer like Bis-GMA with a more flexible, lower viscosity monomer like TEGDMA (a related dimethacrylate) can improve the DC.[2][3][4]
- Presence of Inhibitors: Inhibitors are added to monomers to prevent spontaneous polymerization during storage and must be removed before use.[9][10]

Q3: How is the degree of conversion typically measured?

The most common method for determining the DC of dimethacrylate polymers is Fourier Transform Infrared (FTIR) spectroscopy.[1][2][3][11] This technique measures the decrease in the absorption intensity of the methacrylate C=C stretching vibration band, typically found around 1637 cm^{-1} , during polymerization.[2][3] The DC is calculated by comparing the peak height of this aliphatic C=C bond against an internal standard, often an aromatic C=C bond from a monomer like Bis-GMA, before and after curing.[1][2] Other methods include differential scanning calorimetry (DSC) and surface microhardness tests.[1][6]

Troubleshooting Guide: Low Degree of Conversion

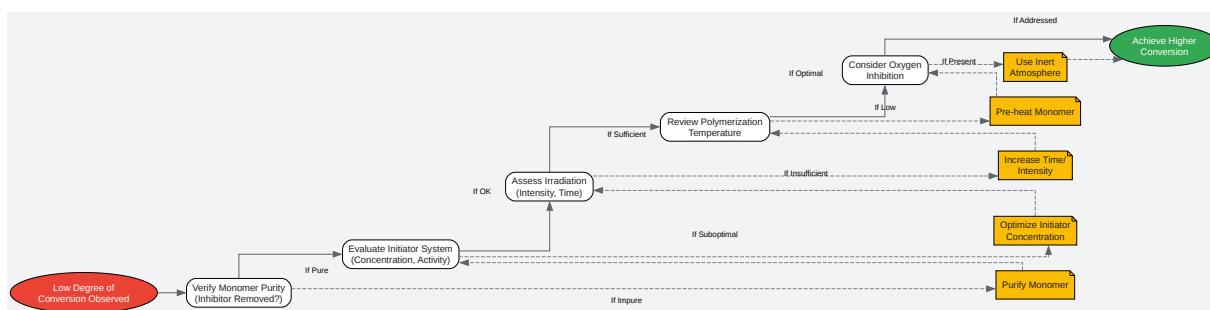
This guide provides a systematic approach to identifying and resolving the common causes of low monomer conversion.

Q1: My polymerization is resulting in an unexpectedly low degree of conversion. What are the most common culprits?

Low conversion is a frequent issue that can often be traced back to several key areas:

- Reagent Purity: Impurities in the monomer, such as water or residual inhibitors from storage, can terminate the polymerization reaction.[12] Ensure your DEGDMA and any co-monomers have had inhibitors removed.[9]

- Initiator System Issues: The photoinitiator may be deactivated, used at an incorrect concentration, or be unsuitable for your specific experimental setup. The ratio of photosensitizer to amine accelerator is also critical.[11][12]
- Inadequate Irradiation: The light intensity might be too low, or the exposure time too short to achieve complete polymerization, especially in thick samples.[2][3][13]
- Suboptimal Temperature: Low ambient temperatures can increase the viscosity of the monomer mixture, restricting the mobility of reactive species and thus hindering polymerization.[7]
- Oxygen Inhibition: Oxygen can interact with free radicals, inhibiting the polymerization process, particularly at the surface exposed to air.

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Caption: Troubleshooting workflow for low monomer conversion.

Q2: How does the photoinitiator system impact the degree of conversion?

For photopolymerization, a binary photoinitiator system is often used, typically consisting of a photosensitizer (e.g., camphorquinone, CQ) and an amine reducing agent or accelerator (e.g., 2-(N,N-dimethylamino)ethyl methacrylate, DMAEMA).[11]

- Concentration: The DC is highly dependent on the concentration of both components. At low CQ concentrations, the DC increases rapidly with increasing amine concentration until it reaches a plateau.[11] Generally, higher initiator concentrations lead to a higher final conversion, but only up to a certain point, after which light screening effects can reduce efficiency.[5][14][15] At CQ concentrations of 0.5 mol% and above, plateau DC values of 75-77% have been achieved in UDMA/TEGDMA systems.[11]
- Type of Amine: The type of amine accelerator used can significantly affect the polymerization rate. Some amines are more efficient than others at regenerating the sensitizer.[13] For example, studies on Bis-GMA/TEGDMA resins have shown the accelerating ability of different amines.[13]

Q3: Can I improve conversion by altering the irradiation time or intensity?

Yes. Both light intensity and exposure time are critical parameters.

- Light Intensity: The maximum rate of polymerization is significantly affected by the intensity of the curing light.[6] Increasing the light intensity generally leads to a higher maximum conversion, especially when polymerizing in the presence of oxygen.[14]
- Exposure Time: A longer exposure time allows for the generation of more free radicals, which can lead to a higher final DC.[13] However, for a given total exposure time, continuous irradiation has been shown to result in higher conversion than sequential (pulsed) illumination.[13]

Q4: Will heating my monomer formulation before curing improve the DC?

Yes, pre-heating the monomer can significantly improve the degree of conversion.[7][8]

- Mechanism: An increased polymerization temperature enhances the mobility of both radicals and monomer molecules.[7] This is primarily due to a reduction in the system's viscosity, which allows for greater conversion before the reaction becomes diffusion-limited (a phenomenon known as autodeceleration).[7]
- Effectiveness: Studies have shown that increasing the temperature from 25°C to 37°C or 50°C increases the DC regardless of the curing mode.[8] Pre-heating can also allow for a reduction in the required exposure time to reach a high DC.[7]

Q5: How does copolymerization with other monomers affect the DC?

Copolymerization is a common strategy to enhance the properties of the final polymer, including the degree of conversion. DEGDMA is often used as a reactive diluent for more viscous monomers like Bis-GMA.

- Viscosity Reduction: The high viscosity of monomers like Bis-GMA can severely limit their conversion when homopolymerized.[2][3][4] Adding a less viscous co-monomer like DEGDMA or TEGDMA increases the mobility of the reacting medium, facilitating a higher DC.[4][6]
- Monomer Reactivity: The chemical structure of the co-monomer also plays a role. For instance, urethane dimethacrylate (UDMA) has been shown to achieve higher conversion rates than Bis-GMA.[16][17] Similarly, TEGDMA generally exhibits a higher conversion rate than Bis-GMA.[1][18] Studies have shown that in Bis-GMA/TEGDMA mixtures, the DC can increase as the Bis-GMA content increases up to 70 wt%, after which it may decrease.[2]

Data Presentation

Table 1: Effect of Amine Accelerator Type on Polymerization Rate

Resin System: Bis-GMA/TEGDMA with Camphorquinone (CQ)

Amine Accelerator	Abbreviation	Relative Accelerating Ability
Ethyl-4-dimethylaminobenzoate	EDMAB	High
4-(N,N-dimethylamino)phenethyl alcohol	DMPOH	High
N,N-3,5-tetramethylaniline	TMA	Medium
Dimethylaminoethylmethacrylate	DMAEMA	Lower
(Data sourced from a comparative study on conversion profiles)[13]		

Table 2: Influence of Temperature on Degree of Conversion (%)

Composite: TetricEvo Ceram (containing dimethacrylates)

Curing Condition	25°C	37°C	50°C
Direct Light Exposure	~58%	~63%	~65%
Through 1.5mm Ceramic	~55%	~62%	~64%
Through 3.0mm Ceramic	~48%	~60%	~62%
(Data adapted from a study on dual-cured resin cements, demonstrating the general principle)[8]			

Table 3: Degree of Conversion for Different Bis-GMA/TEGDMA Compositions

Bis-GMA (wt. %)	TEGDMA (wt. %)	Degree of Conversion (FTIR Method)
20	80	55.30%
30	70	56.41%
40	60	57.17%
50	50	58.98%
60	40	60.15%
70	30	61.34%
80	20	60.99%

(Data sourced from a study on Bis-GMA/TEGDMA polymer networks)[2]

Experimental Protocols

Protocol 1: Determination of Degree of Conversion (DC) by FTIR Spectroscopy

This protocol describes a standard method for measuring the DC of a photopolymerizable dimethacrylate resin system using FTIR in Attenuated Total Reflectance (ATR) mode.

Materials:

- DEGDMA-based monomer resin containing a photoinitiator system.
- FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
- Light-curing unit with known intensity and wavelength output.
- Micropipette.

- Timer.

Procedure:

- Baseline Spectrum (Uncured):

- Place a single drop of the uncured monomer mixture onto the ATR crystal, ensuring it completely covers the crystal surface.
 - Record the FTIR spectrum. This will serve as the baseline or "uncured" reference. Pay close attention to the absorbance peaks for the aliphatic C=C bond (around 1637 cm^{-1}) and the internal reference peak (e.g., an aromatic C=C peak around 1608 cm^{-1} if using Bis-GMA, or a C=O ester peak around 1720 cm^{-1}).[\[2\]](#)[\[3\]](#)

- Photopolymerization (Curing):

- Place a fresh drop of the uncured monomer on the ATR crystal.
 - Position the tip of the light-curing unit at a standardized distance from the sample.
 - Cure the sample for the desired length of time (e.g., 20, 40, or 60 seconds).

- Final Spectrum (Cured):

- Immediately after the light-curing period is complete, record the FTIR spectrum of the now-polymerized sample.

- Calculation of DC:

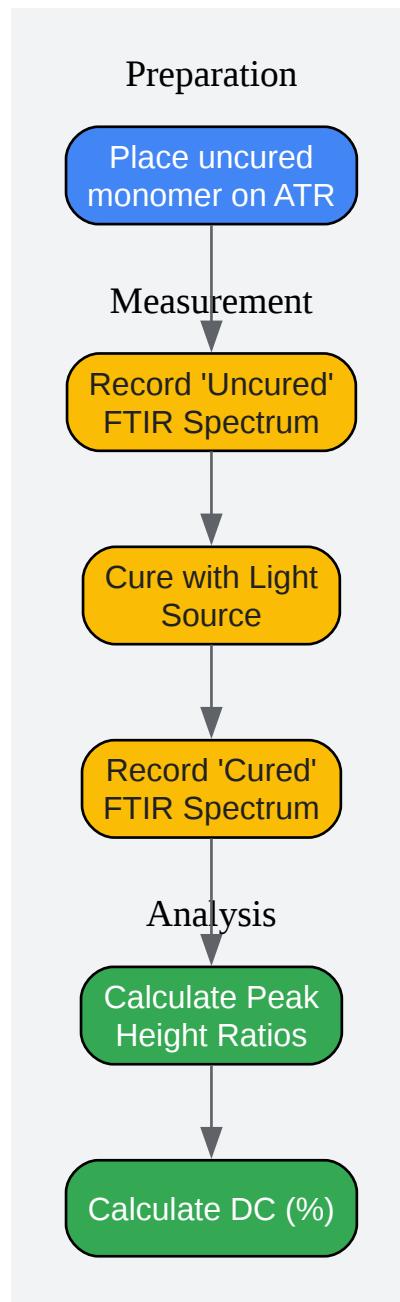
- The degree of conversion is calculated using the following formula, which measures the change in the ratio of the aliphatic C=C peak to the internal reference peak before and after curing.

$$\text{DC (\%)} = [1 - ((\text{Abs C=C} / \text{Abs Ref})_{\text{cured}} / (\text{Abs C=C} / \text{Abs Ref})_{\text{uncured}})] * 100$$

- Where:

- Abs C=C is the absorbance peak height of the aliphatic C=C bond ($\sim 1637\text{ cm}^{-1}$).

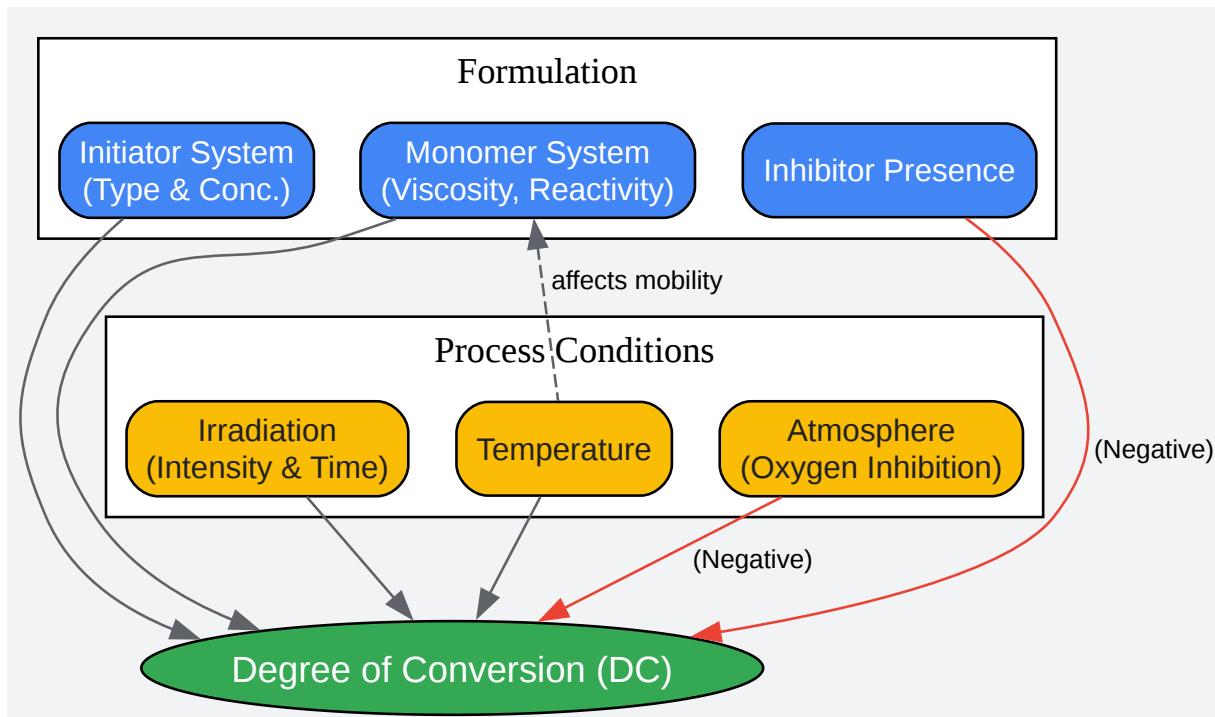
- Abs Ref is the absorbance peak height of the internal reference peak.
- The subscripts cured and uncured refer to the spectra recorded after and before polymerization, respectively.
- Replication:
 - Repeat the procedure at least three times (n=3) for each experimental group to ensure statistical validity.



[Click to download full resolution via product page](#)**Caption:** Workflow for measuring Degree of Conversion via FTIR.

Mandatory Visualizations

The following diagram illustrates the key relationships between experimental variables and the final degree of conversion.

[Click to download full resolution via product page](#)**Caption:** Key factors influencing the Degree of Conversion.

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